molecular formula C8H9NO4S B2845664 3-Methyl-5-sulfamoylbenzoic acid CAS No. 1016703-57-3

3-Methyl-5-sulfamoylbenzoic acid

Cat. No.: B2845664
CAS No.: 1016703-57-3
M. Wt: 215.22
InChI Key: PCGCBESREFKAEG-UHFFFAOYSA-N
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Description

3-Methyl-5-sulfamoylbenzoic acid is an aromatic organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 g/mol . This compound features a benzene ring substituted with a methyl group at the third position and a sulfamoyl group at the fifth position, along with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-sulfamoylbenzoic acid typically involves the following steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group at the fifth position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

    Sulfonation: The amino group is sulfonated using chlorosulfonic acid to form the sulfamoyl group.

    Hydrolysis: Finally, the intermediate product is hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.

    Decarboxylation: Requires high temperatures or catalysts like copper or manganese oxides.

    Substitution: Involves nucleophiles such as amines or thiols.

Major Products

Mechanism of Action

The mechanism of action of 3-Methyl-5-sulfamoylbenzoic acid is not well-documented. its functional groups suggest potential interactions with biological targets. The carboxylic acid group may participate in hydrogen bonding and ionic interactions, while the sulfamoyl group could engage in nucleophilic or electrophilic reactions. These interactions may influence the compound’s biological activity and its potential as a pharmaceutical agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-sulfamoylbenzoic acid is unique due to the presence of both a methyl group and a sulfamoyl group on the benzene ring.

Biological Activity

3-Methyl-5-sulfamoylbenzoic acid, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzoic acid core with a methyl and a sulfamoyl group, which contribute to its reactivity and biological effects. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉NO₄S, with a molecular weight of approximately 215.22 g/mol. The presence of the sulfamoyl group is significant as it enhances the compound's ability to interact with biological targets.

This compound exhibits its biological activity primarily through enzyme inhibition. The sulfamoyl group allows the compound to interact with specific enzymes, potentially leading to various therapeutic effects. For instance, it has been noted for its ability to inhibit carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in several solid tumors. This inhibition can acidify the tumor microenvironment, promoting anti-tumor effects by limiting metastasis and invasion .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of sulfonamide compounds, including this compound. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. For example, derivatives of sulfonamide compounds have been tested against Pseudomonas aeruginosa and other pathogens, demonstrating significant antibacterial activity .

Anticancer Properties

Research indicates that compounds similar to this compound may possess anticancer properties due to their selective inhibition of CAIX. A study highlighted that certain methyl 5-sulfamoyl-benzoates exhibited high binding affinity to CAIX, indicating their potential as anticancer agents . The selectivity of these compounds over other CA isozymes further enhances their therapeutic potential.

Case Studies

  • Inhibition of Carbonic Anhydrases : A study designed various methyl 5-sulfamoyl-benzoates and assessed their binding affinities to CAIX and other isozymes. One compound demonstrated a dissociation constant (KdK_d) of 0.12 nM against CAIX, showcasing its potential as a targeted anticancer drug .
  • Antimicrobial Efficacy : In vitro studies have demonstrated that derivatives of sulfonamide compounds can inhibit biofilm formation in bacterial cultures. This suggests that this compound could be explored further for its ability to reduce pathogenicity in bacterial infections .

Data Summary

Activity Effect Reference
Enzyme InhibitionInhibits carbonic anhydrase (CAIX)
AntimicrobialEffective against Pseudomonas aeruginosa
AntitumorHigh binding affinity for CAIX

Properties

IUPAC Name

3-methyl-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGCBESREFKAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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